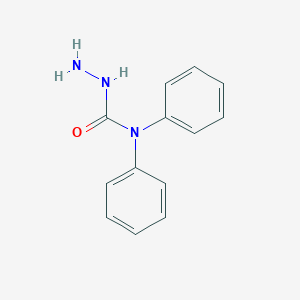

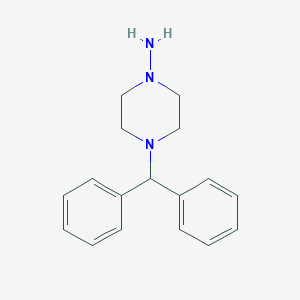

4-(Diphenylmethyl)piperazin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

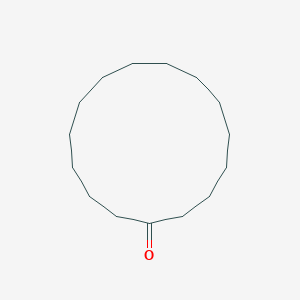

4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the CAS Number: 1698-31-3 . It has a molecular weight of 267.37 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(Diphenylmethyl)piperazin-1-amine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name for 4-(Diphenylmethyl)piperazin-1-amine is 4-benzhydryl-1-piperazinamine . The InChI Code is 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 .Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis

4-(Diphenylmethyl)piperazin-1-amine has a molecular weight of 267.37 . It is typically in the form of a powder .科学的研究の応用

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound 4-(Diphenylmethyl)piperazin-1-amine serves as a key intermediate in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine , ranolazine , and aripiprazole .

Material Science Applications

In material science, this compound can be used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their flexibility or used to synthesize organic semiconductors for electronic devices .

Chemical Synthesis

4-(Diphenylmethyl)piperazin-1-amine: is utilized in chemical synthesis as a building block for complex molecules. Its presence in a molecular structure can significantly alter the chemical properties, such as reactivity and stability, of the synthesized compounds .

Chromatography

This compound can be used in chromatography as a stationary phase modifier. It can improve the separation of substances in a mixture by altering the interaction between the stationary phase and the analytes .

Analytical Chemistry

In analytical chemistry, 4-(Diphenylmethyl)piperazin-1-amine can be used as a reagent or a catalyst in various analytical procedures, enhancing the detection and quantification of chemical species .

Biological Studies

The compound is also significant in biological studies. It can act as an inhibitor or activator in biochemical pathways, helping to elucidate the mechanisms of action of various biological processes .

Drug Development

In the field of drug development, 4-(Diphenylmethyl)piperazin-1-amine is valuable for the design and synthesis of new pharmaceuticals. It has been used to create norfloxacin analogues with potential antimicrobial properties .

Catalyst Research

Lastly, this compound finds application in catalyst research. It can be used to develop new catalytic systems that facilitate chemical reactions, thereby increasing efficiency and selectivity in industrial processes .

作用機序

While the specific mechanism of action for 4-(Diphenylmethyl)piperazin-1-amine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for 4-(Diphenylmethyl)piperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

4-benzhydrylpiperazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMWWFHROBPSSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368878 |

Source

|

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1698-31-3 |

Source

|

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。